4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that combines the structural features of thieno[3,2-c]pyridine and pyrrolo[2,3-d]pyrimidine. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate thieno[3,2-c]pyridine derivatives with pyrrolo[2,3-d]pyrimidine intermediates under specific conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the heterocyclic rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas, including oncology and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione: A related compound with a thieno[3,2-c]pyridine core.
4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine: Another derivative with a phenyl group attached to the thieno[3,2-c]pyridine ring
Uniqueness
4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine is unique due to its combination of two heterocyclic systems, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new bioactive molecules with enhanced potency and selectivity .
Properties
Molecular Formula |
C13H12N4S |
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Molecular Weight |
256.33 g/mol |
IUPAC Name |
5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C13H12N4S/c1-4-14-12-10(1)13(16-8-15-12)17-5-2-11-9(7-17)3-6-18-11/h1,3-4,6,8H,2,5,7H2,(H,14,15,16) |
InChI Key |
LOKRGBFSEVLLBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3=NC=NC4=C3C=CN4 |
Origin of Product |
United States |
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